(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride
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Description
“(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride” is likely a derivative of hexanoic acid, which is a six-carbon fatty acid. The “3-Amino” and “4-methyl” denote the presence of an amino group and a methyl group at the 3rd and 4th carbon atoms, respectively . The (3R,4S) indicates the stereochemistry of the molecule, with the 3rd carbon having an R-configuration and the 4th carbon having an S-configuration .
Molecular Structure Analysis
The molecule likely has a linear backbone (due to the hexanoic acid) with an amino group (-NH2) at the 3rd carbon and a methyl group (-CH3) at the 4th carbon . The presence of these groups will impact the molecule’s polarity and potentially its interactions with other molecules .Chemical Reactions Analysis
The amino group in the molecule could participate in various chemical reactions, such as acting as a base to accept a proton or forming amides via condensation reactions . The carboxylic acid group could also engage in reactions such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amino and carboxylic acid groups could enhance its solubility in water .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-Leucine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide", "Sodium cyanoborohydride", "Acetic anhydride", "Pyridine", "Methanesulfonic acid" ], "Reaction": [ "1. L-Leucine is initially protected by reaction with acetic anhydride and pyridine to form N-acetyl-L-leucine.", "2. N-acetyl-L-leucine is then reacted with methanesulfonic acid and methanol to form the corresponding methyl ester.", "3. The methyl ester is then reacted with methyl iodide to form the N-methyl derivative.", "4. The N-methyl derivative is then reduced with sodium cyanoborohydride to form the corresponding amine.", "5. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of (3R,4S)-3-Amino-4-methylhexanoic acid." ] } | |
CAS No. |
219310-10-8 |
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(3R,4R)-3-amino-4-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5(2)6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1 |
InChI Key |
RWKVKXFASXUCRV-KGZKBUQUSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](CC(=O)O)N.Cl |
SMILES |
CCC(C)C(CC(=O)O)N.Cl |
Canonical SMILES |
CCC(C)C(CC(=O)O)N.Cl |
Synonyms |
219310-10-8; (3R,4S)-3-Amino-4-methylhexanoicacidhydrochloride; L-beta-Homoisoleucinehydrochloride; 03669_FLUKA; CTK8B8840; L-beta-Homoisoleucinehydrochloride; L-|A-Homoisoleucinehydrochloride; MolPort-003-925-329; ANW-61443; CH-290; AKOS016002966; AK-41534; KB-207564; TR-012897; ST24034475; K-6222; (3R,4S)-3-Amino-4-methylhexansaurehydrochlorid(1:1) |
Origin of Product |
United States |
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